N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline
Overview
Description
N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline: is a chemical compound known for its diverse applications in scientific research. It is characterized by its molecular structure, which includes a dichlorophenoxy group and an ethoxyaniline group. This compound is primarily used in organic synthesis and pharmaceutical studies due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline typically involves the reaction of 2,4-dichlorophenol with propylene oxide to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with 3-ethoxyaniline under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of phenoxy derivatives on cellular processes. It is also used in the development of bioactive molecules.
Medicine: It is studied for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity. The pathways involved include the inhibition of specific enzymes and the activation of certain receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2,4-Dichloro-N-[2-(2,4-dichlorophenoxy)-propyl]aniline
- N-[2-(2,4-dichlorophenoxy)propyl]-2-(2-ethoxyethoxy)aniline
Comparison: N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline is unique due to its specific ethoxyaniline group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)propyl]-3-ethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-3-21-15-6-4-5-14(10-15)20-11-12(2)22-17-8-7-13(18)9-16(17)19/h4-10,12,20H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHBIVZMQPBTOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCC(C)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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